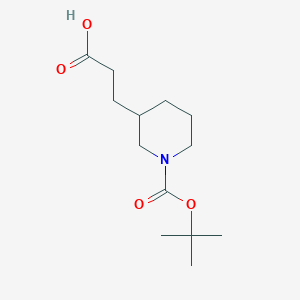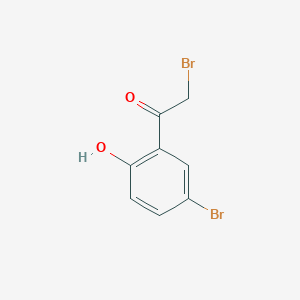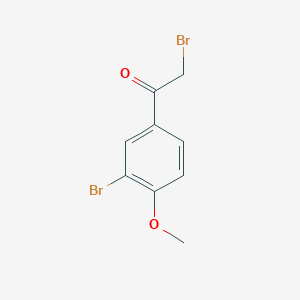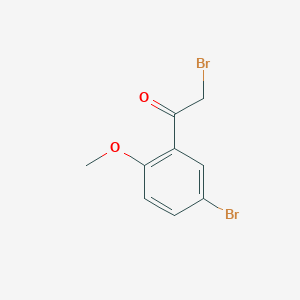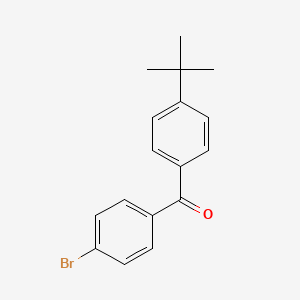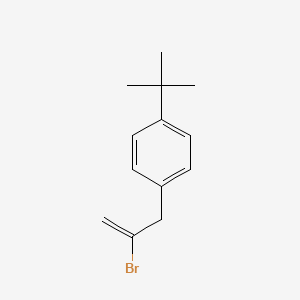
8-(碘甲基)喹啉
描述
8-(Iodomethyl)quinoline, also known as 8-IMQ, is a synthetic compound that has been used for a variety of applications in research and development. It is a member of the quinoline family and has a molecular weight of 368.3 g/mol. 8-IMQ is a colorless solid that is soluble in water and has a melting point of approximately 200°C. It is a reactive compound that is used in a number of different reactions, including the synthesis of dyes, pharmaceuticals, and other compounds.
科学研究应用
抗菌活性
8-(碘甲基)喹啉衍生物已被证明具有显著的抗菌特性。这些化合物可以被合成来靶向多种病原细菌和真菌。它们的行动机制通常涉及破坏微生物细胞壁或干扰病原体内的必需酶 .
抗癌特性
研究表明,某些 8-(碘甲基)喹啉衍生物具有抗癌活性。它们可以作为潜在的化学治疗剂,通过诱导癌细胞凋亡、抑制细胞增殖或干扰癌细胞信号通路来发挥作用 .
螯合剂
8-(碘甲基)喹啉的结构使其可以作为单质子双齿螯合剂。它可以与各种金属离子形成稳定的络合物,这在失活有毒金属或合成金属基药物中很有用 .
阿尔茨海默病治疗
一些 8-(碘甲基)喹啉的衍生物正在被研究用于治疗阿尔茨海默病。它们可能会抑制β-淀粉样蛋白肽的聚集,这是阿尔茨海默病病理学的标志 .
药理活性支架的合成
8-(碘甲基)喹啉部分作为合成各种药理活性支架的构建块。这些支架可以进一步修饰以提高其功效并降低药物开发中的毒性 .
抗病毒应用
最近的研究探索了 8-(碘甲基)喹啉衍生物在抗病毒治疗中的应用。这些化合物可能潜在地抑制病毒的复制或阻断病毒进入宿主细胞 .
作用机制
Target of Action
8-(Iodomethyl)quinoline is a derivative of quinoline, a class of compounds known for their wide range of biological activities . The primary targets of quinoline derivatives are bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial agents .
Mode of Action
The mode of action of 8-(Iodomethyl)quinoline, like other quinoline derivatives, involves the formation of a ternary complex with bacterial DNA and gyrase or topoisomerase IV . This interaction inhibits the supercoiling of bacterial DNA, thereby blocking DNA replication and leading to bacterial cell death .
Biochemical Pathways
Quinoline derivatives are known to interfere with dna supercoiling, a critical process in dna replication . By inhibiting this process, these compounds disrupt the normal life cycle of bacteria, leading to their death .
Pharmacokinetics
Quinolones, a closely related class of compounds, are known for their excellent tissue penetration and broad-spectrum activity . These properties suggest that 8-(Iodomethyl)quinoline may also exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of 8-(Iodomethyl)quinoline’s action is the inhibition of bacterial growth and proliferation. By targeting key enzymes involved in DNA replication, this compound disrupts critical biological processes within bacterial cells, leading to cell death .
Action Environment
The efficacy and stability of 8-(Iodomethyl)quinoline, like other quinoline derivatives, can be influenced by various environmental factors. For instance, certain quinoline derivatives have been found to inhibit the corrosion of mild steel in acidic environments . Additionally, the presence of quinolone antibiotics in various environmental matrices, including surface water, groundwater, and soil, has been reported . These findings suggest that environmental factors can play a significant role in the action and stability of 8-(Iodomethyl)quinoline.
安全和危害
未来方向
Quinoline and its derivatives have been the focus of many research studies due to their various applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs have unveiled their substantial efficacies for future drug development .
生化分析
Biochemical Properties
8-(Iodomethyl)quinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modifying their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic efficiency. Additionally, 8-(Iodomethyl)quinoline can interact with DNA and RNA, potentially affecting gene expression and replication processes .
Cellular Effects
The effects of 8-(Iodomethyl)quinoline on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling molecules, 8-(Iodomethyl)quinoline can modulate pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, its interaction with DNA can lead to changes in gene expression, potentially causing alterations in cellular functions and metabolic activities .
Molecular Mechanism
At the molecular level, 8-(Iodomethyl)quinoline exerts its effects through several mechanisms. It can bind to biomolecules such as proteins and nucleic acids, leading to changes in their structure and function. For example, by binding to the active sites of enzymes, it can inhibit their activity, thereby affecting metabolic pathways. Additionally, 8-(Iodomethyl)quinoline can induce changes in gene expression by interacting with DNA and RNA, leading to either upregulation or downregulation of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(Iodomethyl)quinoline have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its decomposition. In in vitro studies, 8-(Iodomethyl)quinoline has shown consistent effects on cellular functions over time, with no significant long-term adverse effects observed .
Dosage Effects in Animal Models
The effects of 8-(Iodomethyl)quinoline vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while at higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been noted, with certain dosages leading to significant changes in cellular functions and metabolic activities. It is crucial to determine the optimal dosage to minimize toxicity while maximizing its therapeutic potential .
Metabolic Pathways
8-(Iodomethyl)quinoline is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 8-(Iodomethyl)quinoline is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cells, it tends to accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 8-(Iodomethyl)quinoline is crucial for its activity and function. It is primarily localized in the nucleus and mitochondria, where it interacts with DNA, RNA, and various proteins. Targeting signals and post-translational modifications play a role in directing 8-(Iodomethyl)quinoline to specific subcellular compartments. This localization is essential for its role in modulating gene expression and cellular metabolism .
属性
IUPAC Name |
8-(iodomethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYKJKSNQSDMNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CI)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376665 | |
| Record name | 8-(iodomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215606-70-5 | |
| Record name | 8-(iodomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



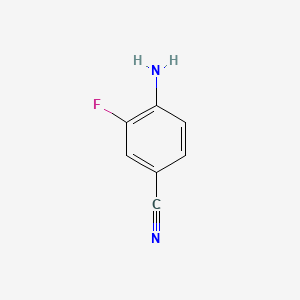
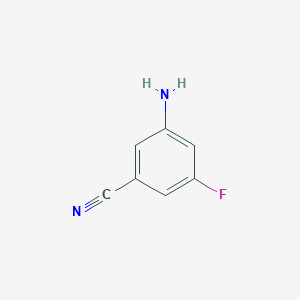

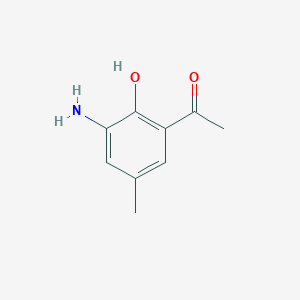
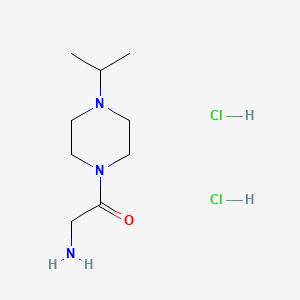
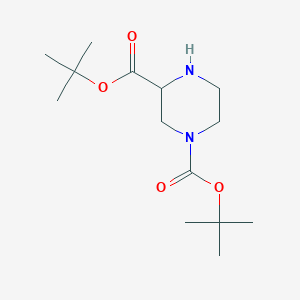
![L-N-[(4'-Boc)Piperidino]Proline](/img/structure/B1272313.png)
